molecular formula C24H26N2O2 B5324850 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone

3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone

Cat. No. B5324850
M. Wt: 374.5 g/mol
InChI Key: DXIUDAIVDCMWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone, also known as MPCQ, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. MPCQ is a quinoline-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. This compound has also been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been shown to inhibit the activity of COX-2 and topoisomerase II, which are involved in inflammation and DNA replication and repair, respectively.

Advantages and Limitations for Lab Experiments

3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has several advantages for lab experiments, including its high purity and potential applications in the field of medicine. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the research on 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone. One direction is to further investigate its mechanism of action and potential applications in the treatment of neurodegenerative disorders. Another direction is to investigate its potential applications in the treatment of viral infections. Additionally, further research is needed to fully understand the advantages and limitations of this compound for lab experiments.
Conclusion:
In conclusion, this compound is a quinoline-based compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities and has potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been synthesized using various methods, including the reaction of 2-chloro-3-formylquinoline with 2-(2-methylphenyl)ethylamine followed by the reaction with piperidine-3-carboxylic acid. Another method involves the reaction of 2-amino-3-formylquinoline with 2-(2-methylphenyl)ethylamine followed by the reaction with piperidine-3-carboxylic acid. Both methods have been reported to yield high purity this compound.

Scientific Research Applications

3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been of great interest to the scientific community due to its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. This compound has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-[3-[2-(2-methylphenyl)ethyl]piperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17-7-2-3-9-19(17)13-12-18-8-6-14-26(16-18)24(28)21-15-20-10-4-5-11-22(20)25-23(21)27/h2-5,7,9-11,15,18H,6,8,12-14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIUDAIVDCMWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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